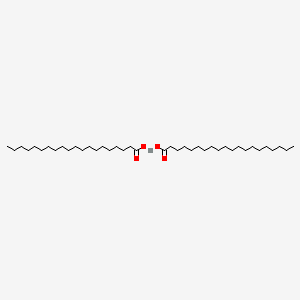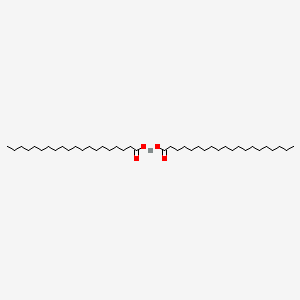
Calcium tetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium tetracosanoate, also known as calcium lignocerate, is a calcium salt of tetracosanoic acid. Tetracosanoic acid, commonly referred to as lignoceric acid, is a long-chain saturated fatty acid with 24 carbon atoms. This compound is primarily used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium tetracosanoate can be synthesized through the reaction of tetracosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating tetracosanoic acid with an excess of calcium hydroxide or calcium carbonate in an inert atmosphere to form this compound and water or carbon dioxide as by-products.
Industrial Production Methods
In industrial settings, this compound is produced by reacting tetracosanoic acid with calcium salts under controlled conditions. The process involves the use of high-purity reactants and precise temperature control to ensure the formation of a high-quality product. The reaction is usually carried out in large reactors with continuous monitoring to maintain optimal conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium tetracosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with halogens or other reactive groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Calcium tetracosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in biological membranes and its interactions with other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Used in the production of lubricants, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of calcium tetracosanoate involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. This compound can also interact with specific receptors and enzymes, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium stearate: A calcium salt of stearic acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: A calcium salt of palmitic acid, used in food and pharmaceutical industries.
Calcium oleate: A calcium salt of oleic acid, used in cosmetics and as an emulsifier.
Uniqueness
Calcium tetracosanoate is unique due to its long carbon chain length, which imparts distinct physical and chemical properties. Its high melting point and stability make it suitable for specific industrial applications where other calcium salts may not be effective.
Propriétés
Numéro CAS |
71247-67-1 |
|---|---|
Formule moléculaire |
C48H94CaO4 |
Poids moléculaire |
775.3 g/mol |
Nom IUPAC |
calcium;tetracosanoate |
InChI |
InChI=1S/2C24H48O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |
Clé InChI |
YOZFTYACGFBXEV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)












